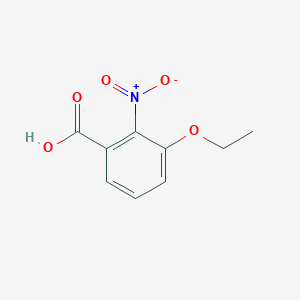

3-Ethoxy-2-nitrobenzoic acid

Description

3-Ethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an ethoxy group (-OCH2CH3) and the hydrogen atom at the second position is replaced by a nitro group (-NO2)

Properties

IUPAC Name |

3-ethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(9(11)12)8(7)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYGXUOVLGEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309690 | |

| Record name | 3-Ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-27-5 | |

| Record name | 3-Ethoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90564-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-nitrobenzoic acid typically involves the nitration of 3-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to control the rate of nitration and to minimize the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxy-2-nitrobenzoic acid can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium ethoxide or other nucleophiles.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

Reduction: 3-Ethoxy-2-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Ethyl 3-ethoxy-2-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-2-nitrobenzoic acid has shown potential in the development of pharmaceutical compounds. Some notable applications include:

- Neuroprotective Agents : It serves as a precursor in the synthesis of neuroprotective compounds like dictyoquinazol A, which is being studied for its effects on neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that derivatives of nitrobenzoic acids exhibit antimicrobial properties, making them candidates for antibiotic development.

Materials Science

The compound has been explored for its utility in materials science:

- Fluorescent Materials : The incorporation of nitro groups into polymer matrices enhances their optical properties, making them useful in fluorescent applications .

- Nonlinear Optical (NLO) Materials : Compounds like 3-Ethoxy-2-nitrobenzoic acid are being investigated for their NLO properties, which are essential in photonic devices .

Agrochemicals

3-Ethoxy-2-nitrobenzoic acid can be utilized as an intermediate in the synthesis of agrochemicals. Its derivatives have been linked to the production of pesticides and herbicides, contributing to agricultural productivity .

Case Study 1: Neuroprotective Compounds

A study published in Synthetic Communications detailed the total synthesis of dictyoquinazol A from 3-Ethoxy-2-nitrobenzoic acid. This compound demonstrated significant neuroprotective effects in vitro, highlighting its potential use in treating neurodegenerative diseases .

Case Study 2: Nonlinear Optical Properties

Research conducted on Schiff base derivatives involving 3-Ethoxy-2-nitrobenzoic acid revealed promising nonlinear optical properties. These materials were tested for their efficiency in optical devices, showing potential for advancements in photonics technology .

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-nitrobenzoic acid depends on the specific application. In general, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s reactivity and its ability to interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-2-nitrobenzoic acid: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

2-Nitrobenzoic acid: Lacks the ethoxy group, only has the nitro group at the second position.

3-Ethoxybenzoic acid: Lacks the nitro group, only has the ethoxy group at the third position.

Uniqueness

3-Ethoxy-2-nitrobenzoic acid is unique due to the presence of both the ethoxy and nitro groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

3-Ethoxy-2-nitrobenzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-Ethoxy-2-nitrobenzoic acid has the following chemical structure:

- Molecular Formula : C9H9NO4

- Molecular Weight : 195.17 g/mol

- CAS Number : 197144-92-0

The presence of the ethoxy group and the nitro group in its structure contributes to its unique biological properties.

Synthesis of 3-Ethoxy-2-nitrobenzoic Acid

The synthesis typically involves the nitration of 3-ethoxybenzoic acid, which can be achieved through standard nitration procedures using concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure selectivity for the desired nitro position.

Antimicrobial Activity

Recent studies have indicated that 3-Ethoxy-2-nitrobenzoic acid exhibits promising antimicrobial properties. For instance:

- In vitro Studies : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it has comparable activity to established antibiotics, making it a candidate for further development in antimicrobial therapies .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39 |

| Escherichia coli | 50 |

Anticancer Activity

The nitro group in 3-Ethoxy-2-nitrobenzoic acid is associated with various anticancer mechanisms. Research has demonstrated that nitro-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways .

Case Studies

- Antibacterial Evaluation : A study conducted by Prasad et al. synthesized metal complexes of a Schiff base derived from 3-Ethoxy-2-nitrobenzoic acid. These complexes exhibited enhanced antibacterial activity compared to the free ligand, suggesting that coordination with metal ions can amplify biological efficacy .

- Antitumor Mechanisms : In a study focusing on nitro compounds, it was found that derivatives similar to 3-Ethoxy-2-nitrobenzoic acid showed significant antitumor activity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis and cell cycle arrest at specific phases .

The biological activity of 3-Ethoxy-2-nitrobenzoic acid can be attributed to several mechanisms:

- Enzymatic Bioreduction : Nitro groups can undergo enzymatic reduction in microbial cells, leading to the formation of reactive intermediates that disrupt cellular functions .

- Interaction with Cellular Targets : The compound may interact with key cellular targets such as DNA or proteins involved in cell proliferation and survival, leading to cytotoxic effects in cancer cells.

Q & A

Basic: How can nitration conditions be optimized for synthesizing 3-ethoxy-2-nitrobenzoic acid?

Methodological Answer:

Nitration of aromatic rings requires careful control of reaction temperature, acid strength, and stoichiometry. For derivatives like 3-ethoxy-2-nitrobenzoic acid, a mixed acid system (e.g., HNO₃ and H₂SO₄) is typically used. Evidence from the synthesis of 3-methoxy-2-nitrobenzoic acid suggests maintaining the reaction temperature at 40–45°C to avoid over-nitration or decomposition . Monitor reaction progress via TLC or HPLC, and adjust the HNO₃:H₂SO₄ ratio (e.g., 65% HNO₃ with catalytic H₂SO₄) to balance reactivity and selectivity. Post-reaction, quenching with water and recrystallization in ethanol can isolate the product .

Basic: What purification methods are effective for isolating 3-ethoxy-2-nitrobenzoic acid?

Methodological Answer:

Recrystallization is critical for removing byproducts like regioisomers or unreacted starting materials. Ethanol is a preferred solvent due to its moderate polarity and ability to dissolve nitro-aromatic compounds at elevated temperatures. For example, hot ethanol (70–80°C) was used to wash impurities from 3-methoxy-2-nitrobenzoic acid, followed by slow cooling to yield pure crystals . Column chromatography with silica gel and a hexane/ethyl acetate gradient may further resolve stubborn impurities.

Basic: Which spectroscopic techniques are most reliable for characterizing 3-ethoxy-2-nitrobenzoic acid?

Methodological Answer:

- NMR : ¹H and ¹³C NMR can confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and nitro group positioning (meta to carboxylic acid).

- IR : Look for asymmetric stretching of NO₂ (~1520 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹).

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data for nitrobenzoic acids .

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of 3-ethoxy-2-nitrobenzoic acid?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard for structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, especially for resolving disorder in the nitro or ethoxy groups . If twinning occurs, employ SHELXE to handle pseudo-symmetry. For accurate hydrogen bonding analysis, collect high-resolution data (≤1.0 Å) and refine anisotropic displacement parameters.

Advanced: What computational methods predict the electronic effects of the nitro and ethoxy substituents?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model substituent effects on acidity and reactivity. For example:

- Compare the pKa of the carboxylic acid group with/without substituents.

- Analyze Frontier Molecular Orbitals (FMOs) to predict sites for electrophilic attack.

Validate computational results against experimental UV-Vis or NMR chemical shift data .

Advanced: How to address contradictions in reactivity data under varying solvent conditions?

Methodological Answer:

Contradictions often arise from solvent polarity or protic vs. aprotic effects. For example:

- In polar aprotic solvents (e.g., DMF), the nitro group may act as a stronger electron-withdrawing group, altering reaction pathways.

- In protic solvents (e.g., ethanol), hydrogen bonding with the carboxylic acid can stabilize intermediates.

Design controlled experiments using solvent parameter tables (e.g., Kamlet-Taft) to systematically evaluate solvent effects. Reference safety data to avoid incompatible solvents (e.g., oxidizing agents) .

Advanced: How does thermal stability of 3-ethoxy-2-nitrobenzoic acid vary under storage conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can assess decomposition thresholds. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Safety data indicate stability at room temperature but recommend avoiding prolonged exposure to light or humidity .

Advanced: How to reconcile conflicting spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) vs. static crystal structures. For example:

- NMR may show averaged signals for flexible ethoxy groups, while X-ray reveals a single conformation.

- IR frequencies in solution vs. solid state can differ due to hydrogen bonding.

Use variable-temperature NMR to probe conformational flexibility and compare with crystallographic data refined via SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.